molecular formula C31H32N2O7S B14780261 Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Cat. No.: B14780261
M. Wt: 576.7 g/mol
InChI Key: SMRJEVFFOATZRY-UHFFFAOYSA-N
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Description

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid and methionine, with specific protecting groups attached to the aspartic acid residues. The compound is often utilized in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH typically involves the following steps:

    Protection of Aspartic Acid: The aspartic acid is protected using benzyl groups (OBn) to prevent unwanted reactions at the carboxyl groups.

    Fmoc Protection: The amino group of aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Coupling with Methionine: The protected aspartic acid is then coupled with methionine using standard peptide coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.

    Purification: The final product is purified using techniques such as HPLC to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The reaction conditions are optimized for efficiency and yield, and stringent quality control measures are implemented to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in DMF.

    Hydrolysis: Removal of benzyl protecting groups using hydrogenation or acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Piperidine in DMF: Used for Fmoc deprotection.

    Hydrogenation: Used for benzyl group removal.

    HBTU or DIC: Common peptide coupling reagents.

    DIPEA: A base used in coupling reactions.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis or other biochemical applications.

Scientific Research Applications

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is widely used in scientific research, particularly in the following areas:

    Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: In the production of synthetic peptides for various industrial uses.

Mechanism of Action

The mechanism of action of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The Fmoc group is removed under basic conditions, while the benzyl groups are removed under acidic or hydrogenation conditions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: A similar compound with tert-butyl protecting groups instead of benzyl groups.

    Fmoc-Asp(OAll)-OH: Another derivative with allyl protecting groups.

    Fmoc-D-Asp(OtBu)-OH: The D-isomer of aspartic acid with tert-butyl protection.

Uniqueness

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is unique due to its specific protecting groups, which offer different reactivity and stability compared to other derivatives. The benzyl groups provide robust protection that can be selectively removed, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C31H32N2O7S

Molecular Weight

576.7 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)

InChI Key

SMRJEVFFOATZRY-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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